4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one
Overview
Description
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C7H10O3 It is a derivative of pyranone and is known for its unique chemical structure, which includes a methoxy group and a methyl group attached to a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one can be synthesized through several chemical reactions. One common method involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the 3-position to yield 4-methoxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study ring proton resonances and other structural properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its methoxy and methyl groups play a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5,6-dihydro-2H-pyran-2-one: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Contains a phenethyl group instead of a methyl group, altering its chemical properties and applications.
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one:
Uniqueness
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxy group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-methyl-2,3-dihydropyran-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-3-6(9-2)4-7(8)10-5/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYJKOEWGZNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)O1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282021 | |
Record name | 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3791-79-5, 73972-61-9 | |
Record name | 5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3791-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-methyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 23867 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003791795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC23867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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